3-[(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid 3-[(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20184694
InChI: InChI=1S/C27H27N3O4S2/c1-3-4-14-34-21-10-11-22(18(2)15-21)25-19(17-30(28-25)20-8-6-5-7-9-20)16-23-26(33)29(27(35)36-23)13-12-24(31)32/h5-11,15-17H,3-4,12-14H2,1-2H3,(H,31,32)/b23-16-
SMILES:
Molecular Formula: C27H27N3O4S2
Molecular Weight: 521.7 g/mol

3-[(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

CAS No.:

Cat. No.: VC20184694

Molecular Formula: C27H27N3O4S2

Molecular Weight: 521.7 g/mol

* For research use only. Not for human or veterinary use.

3-[(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid -

Specification

Molecular Formula C27H27N3O4S2
Molecular Weight 521.7 g/mol
IUPAC Name 3-[(5Z)-5-[[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Standard InChI InChI=1S/C27H27N3O4S2/c1-3-4-14-34-21-10-11-22(18(2)15-21)25-19(17-30(28-25)20-8-6-5-7-9-20)16-23-26(33)29(27(35)36-23)13-12-24(31)32/h5-11,15-17H,3-4,12-14H2,1-2H3,(H,31,32)/b23-16-
Standard InChI Key VHHRVFYNUASJPN-KQWNVCNZSA-N
Isomeric SMILES CCCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4)C
Canonical SMILES CCCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4)C

Introduction

Structural and Chemical Identity

Core Structure and Substituents

The compound features a central thiazolidinone ring fused with a pyrazole moiety, creating a conjugated system stabilized by the (5Z)-configuration of the exocyclic double bond . The pyrazole ring is substituted at position 3 with a 4-butoxy-2-methylphenyl group, while position 1 retains a phenyl substituent . The thiazolidinone ring incorporates a thioxo group at position 2 and a propanoic acid side chain at position 3, contributing to both hydrophilicity and hydrogen-bonding capacity .

Table 1: Key Structural Features

FeatureDescription
Pyrazole substitution3-(4-butoxy-2-methylphenyl), 1-phenyl
Thiazolidinone ring4-oxo, 2-thioxo, 3-propanoic acid substituent
Stereochemistry(5Z)-configuration of the methylidene double bond
Molecular formulaC₂₇H₂₇N₃O₄S₂

Nomenclature and Synonyms

The IUPAC name emphasizes the Z-configuration of the methylidene group and the substitution pattern on the heterocycles . Alternative designations include:

  • (5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

  • MLS001163538 (PubChem CID: 1328217 variant)

Molecular Properties and Physicochemical Data

Mass and Composition

The compound has an average molecular mass of 521.650 g/mol, with exact monoisotopic mass calculated as 521.144298 Da . The elemental composition (C: 62.16%, H: 5.22%, N: 8.06%, O: 12.27%, S: 12.30%) suggests moderate polarity, balanced by the aromatic and aliphatic substituents.

Table 2: Physicochemical Parameters

ParameterValue/Description
Molecular formulaC₂₇H₂₇N₃O₄S₂
Exact mass521.144298 Da
Topological polar SA157 Ų (estimated)
logP (octanol-water)~3.2 (predicted)
Hydrogen bond donors1 (propanoic acid -COOH)

Spectral Characteristics

While explicit spectral data are unavailable in the provided sources, analogous thiazolidinone derivatives typically exhibit:

  • ¹H NMR: Pyrazole protons at δ 7.2-8.5 ppm; thioxo group deshielding adjacent methylene protons to δ 3.8-4.2

  • IR: Strong C=O stretch ~1700 cm⁻¹ (thiazolidinone), C=S ~1250 cm⁻¹

Synthetic Considerations

Retrosynthetic Analysis

The molecule can be dissected into three key fragments:

  • Pyrazole core: Likely synthesized via [3+2] cycloaddition between hydrazines and 1,3-diketones

  • Thiazolidinone ring: Formed through cyclocondensation of mercaptoacetic acid with imines

  • Aryl substituents: Introduced via Suzuki-Miyaura coupling for the 4-butoxy-2-methylphenyl group

Critical Reaction Steps

  • Pyrazole functionalization: Protection of the 4-position methylidene group prior to introducing the phenyl substituent

  • Stereoselective formation: The Z-configuration is preserved using bulky bases to prevent isomerization during thiazolidinone ring closure

  • Side chain incorporation: Propanoic acid is introduced via nucleophilic substitution on the thiazolidinone nitrogen

Biological Relevance and Structure-Activity Relationships

Target Prediction

The thioxo-thiazolidinone scaffold is associated with:

  • Antimicrobial activity: Disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition

  • Anticancer potential: Topoisomerase II inhibition observed in structurally related compounds

  • Anti-inflammatory effects: COX-2 selectivity modulated by the propanoic acid side chain

Toxicity Considerations

While specific toxicological data are absent, the presence of:

  • Thioxo group: Potential hepatotoxicity via glutathione depletion

  • Butoxy substituent: Extended half-life due to increased lipophilicity

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